ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 3-oxopiperidine-1-carboxylate with an amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine. The reaction conditions often include a solvent like ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, amides, and esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with carboxyl groups on proteins, leading to the formation of stable amide bonds. This interaction can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: A water-soluble carbodiimide used for coupling carboxyl groups to primary amines.
Piperidine derivatives: Various substituted piperidines with different functional groups and biological activities
Uniqueness
Ethyl (3S)-1-aminopiperidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable amide bonds with carboxyl groups makes it particularly valuable in bioconjugation and drug development.
Properties
Molecular Formula |
C8H17ClN2O2 |
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Molecular Weight |
208.68 g/mol |
IUPAC Name |
ethyl (3S)-1-aminopiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-4-3-5-10(9)6-7;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
ONSIDPBVDUHNCN-FJXQXJEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN(C1)N.Cl |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)N.Cl |
Origin of Product |
United States |
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